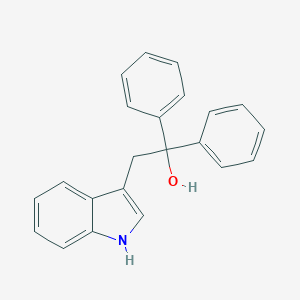
2-(1H-indol-3-yl)-1,1-diphenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-1,1-diphenylethanol is a synthetic compound that belongs to the family of diarylethanes. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-1,1-diphenylethanol is not fully understood. It is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One advantage of using 2-(1H-indol-3-yl)-1,1-diphenylethanol in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of future directions for research on 2-(1H-indol-3-yl)-1,1-diphenylethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects. In addition, research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved properties.
合成法
The synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol involves the reaction of indole-3-carboxaldehyde with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 60%.
科学的研究の応用
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2 |
InChIキー |
MEUKPODTXKAQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
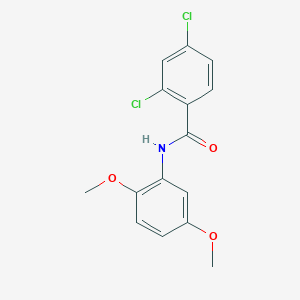
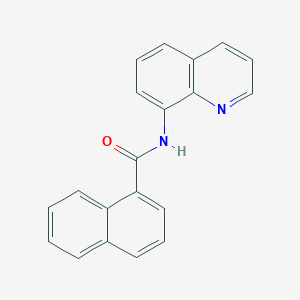
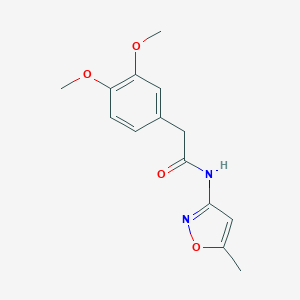
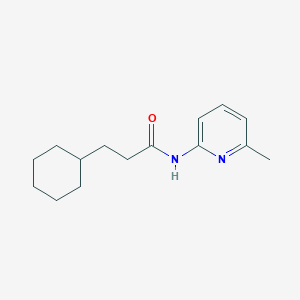

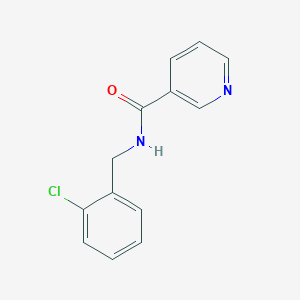
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
